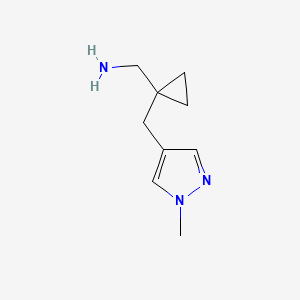

(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a pyrazole ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor in enzyme studies.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl and pyrazole groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

(1-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropyl)methanamine, a compound featuring a cyclopropyl and pyrazole moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and antiparasitic activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a cyclopropyl group linked to a pyrazole derivative, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole carboxamides showed notable antifungal activity against various phytopathogenic fungi, indicating that modifications in the pyrazole structure can enhance biological efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| 3-(1-Methyl-1H-pyrazol-4-yl) | Antifungal | 0.0039 - 0.025 | S. aureus, E. coli |

| 2-(5-methyl-1H-pyrazol-4-carbonyl) | Antibacterial | 0.01 - 0.05 | Various Gram-positive bacteria |

| (1-Methyl-1H-pyrazol-4-yl) | Antiparasitic | 0.064 | Plasmodium falciparum |

Antifungal Activity

The compound has been noted for its antifungal properties as well. In one study, the antifungal activity of various pyrazole derivatives was evaluated against common fungal pathogens, showing promising results that warrant further exploration .

Antiparasitic Activity

The antiparasitic potential of pyrazole derivatives has also been investigated, particularly in relation to malaria. Research indicates that certain analogs exhibit substantial activity against Plasmodium species, with some compounds demonstrating low EC50 values (effective concentration for 50% inhibition) as low as 0.025 μM .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various synthesized alkaloids, including those containing the pyrazole structure. The study found that compounds with specific substitutions on the pyrazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly affect biological outcomes .

Research on Antiparasitic Properties

Another notable research effort involved testing a series of pyrazole derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that several synthesized compounds exhibited promising antimalarial activity, highlighting the potential of pyrazole-based drugs in treating resistant malaria strains .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

[1-[(1-methylpyrazol-4-yl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C9H15N3/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7,10H2,1H3 |

InChI Key |

ARGICGUUTDCVSL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC2(CC2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.